molecular formula C21H19NO5S2 B4020625 ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No. B4020625
M. Wt: 429.5 g/mol
InChI Key: IFKXCCLVUXZOLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic thiophene derivatives. A common approach includes reactions like acetylation, where acetyl groups are introduced to thiophene substrates, and subsequent steps that may involve the introduction of amino groups and esterification. For example, the synthesis of related thiophene derivatives has been detailed, demonstrating the complexity and specificity required in organic synthesis processes to achieve desired structures and functionalities (Guo-Cheng Lei, 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of thiophene rings, which significantly influence the compound's electronic and optical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are typically employed to determine the structure and confirm the synthesis of these compounds. These techniques provide detailed information about the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the behavior and reactivity of the compound (A. Ramazani et al., 2019).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, including polymerization, substitution, and addition reactions, owing to the reactive nature of the thiophene ring. The presence of additional functional groups, such as ester and amino groups, further diversifies the possible chemical transformations. These reactions can alter the compound's physical and chemical properties, making it suitable for various applications, including materials science and pharmaceuticals. The reactivity pattern is influenced by the electronic properties of the thiophene ring and the steric effects of substituents (M. V. Dmitriev et al., 2015).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of ester and amino groups typically enhances the solubility in organic solvents, making these compounds more versatile in chemical reactions and applications. The physical properties are crucial for the compound's application in different fields, including organic electronics, where solubility and film-forming abilities are important (K. Y. Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of "ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate" and related compounds are defined by their functional groups. These properties include reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for further functionalization. The acetyl and carboxylate ester groups, for instance, play a significant role in the compound's reactivity, enabling a range of chemical modifications and applications in synthesis (H. M. Mohamed, 2021).

properties

IUPAC Name

ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S2/c1-3-26-21(25)17-15(16-10-7-11-28-16)12-29-20(17)22-19(24)18(27-13(2)23)14-8-5-4-6-9-14/h4-12,18H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKXCCLVUXZOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C(C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{N-[3-(ethoxycarbonyl)-4-(2-thienyl)(2-thienyl)]carbamoyl}phenylmethyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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